Sodium;2-methoxy-5-sulfophenolate
Description
Sodium 2-methoxy-5-sulfophenolate (CAS: Not explicitly provided in evidence; inferred structural formula: C₇H₇NaO₄S) is an aromatic sulfonate derivative featuring a methoxy group (–OCH₃) at the 2-position and a sulfonate (–SO₃⁻Na⁺) group at the 5-position of the benzene ring. This compound is likely utilized as an intermediate in the synthesis of azo dyes and food colorants due to its electron-donating methoxy group and water-soluble sulfonate moiety. Its sodium salt form enhances solubility in aqueous media, making it suitable for industrial applications .
Properties
CAS No. |
18436-49-2 |
|---|---|
Molecular Formula |
C7H7NaO5S |
Molecular Weight |
226.178 |
IUPAC Name |
sodium;2-methoxy-5-sulfophenolate |
InChI |
InChI=1S/C7H8O5S.Na/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
VPUTVFKWJZHJIE-UHFFFAOYSA-M |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)[O-].[Na+] |
Synonyms |
3-Hydroxy-4-methoxybenzenesulfonic acid sodium salt |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-methoxy-5-sulfophenolate typically involves the sulfonation of 3-hydroxy-4-methoxybenzene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous sulfonation and neutralization steps, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-methoxy-5-sulfophenolate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
Sodium;2-methoxy-5-sulfophenolate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a standard in analytical techniques.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Used in the manufacture of detergents, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium;2-methoxy-5-sulfophenolate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring contribute to its reactivity and binding affinity with various biological molecules. These interactions can modulate enzymatic activities, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Disodium 6-Hydroxy-5-(2-Methoxy-5-methyl-4-sulfonatophenylazo)-2-naphthalenesulfonate
- CAS No.: 25956-17-6
- Structure : Combines a naphthalene ring with sulfonate groups and an azo (–N=N–) linkage to a substituted phenyl group (2-methoxy-5-methyl-4-sulfonato).
- Key Differences :
- Synthesis: Produced via diazo coupling of 4-amino-5-methoxy-2-methylbenzenesulfonic acid with 6-hydroxy-2-naphthalenesulfonic acid .
Sodium 5-Chloro-2-hydroxy-benzenesulfonate
- Structure : Features a chloro (–Cl) substituent at the 5-position and a hydroxyl (–OH) group at the 2-position.
- Key Differences: Chloro is electron-withdrawing, increasing acidity (pKa ~1.5) compared to the electron-donating methoxy group (pKa ~9–10 for sulfophenolates). Applications: Used in pharmaceuticals and as a corrosion inhibitor .
2-Methoxy-5-(methylsulfonyl)benzoic Acid
- CAS No.: 50390-76-6
- Structure : Contains a methylsulfonyl (–SO₂CH₃) group at the 5-position and a methoxy group at the 2-position.
- Key Differences: Sulfonyl groups are stronger electron-withdrawing than sulfonates, reducing solubility in water. Applications: Potential use in drug synthesis (e.g., kinase inhibitors) .
Sodium 6-Hydroxy-5-(phenylazo)-2-naphthalenesulfoniate
- CAS No.: 1934-20-9
- Structure : Azo-linked phenyl group and sulfonate on a naphthalene backbone.
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS No. | Functional Groups | Key Applications | Solubility (Water) | pKa (Sulfonate) |
|---|---|---|---|---|---|
| Sodium 2-Methoxy-5-sulfophenolate | N/A | –OCH₃, –SO₃⁻Na⁺ | Azo dye intermediate | High | ~9–10 |
| Disodium 6-Hydroxy-5-(2-methoxy-5-methyl-4-sulfonatophenylazo)-2-naphthalenesulfonate | 25956-17-6 | –OCH₃, –SO₃⁻Na⁺, –N=N– | Food colorant (E number) | High | ~3–4 (azo group) |
| Sodium 5-Chloro-2-hydroxy-benzenesulfonate | N/A | –Cl, –OH, –SO₃⁻Na⁺ | Pharmaceuticals, corrosion inhibitor | Moderate | ~1.5 |
| 2-Methoxy-5-(methylsulfonyl)benzoic Acid | 50390-76-6 | –OCH₃, –SO₂CH₃, –COOH | Drug synthesis | Low | ~2–3 (COOH) |
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